molecular formula Ho3Rh2 B14611723 Holmium--rhodium (3/2) CAS No. 60063-68-5

Holmium--rhodium (3/2)

Cat. No.: B14611723
CAS No.: 60063-68-5
M. Wt: 700.6020 g/mol
InChI Key: XTAUVTYBFAKPOR-UHFFFAOYSA-N
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Description

Holmium–rhodium (3/2) is an intermetallic compound with a stoichiometric ratio of 3:2 between holmium (Ho) and rhodium (Rh). While direct experimental data on this specific compound are absent in the provided evidence, its properties can be inferred from analogous rare earth–transition metal systems. Holmium, a lanthanide, exhibits strong paramagnetism and high melting points (), while rhodium, a platinum-group metal, is renowned for its catalytic activity in organic transformations (). The Ho–Rh (3/2) compound likely crystallizes in a complex structure typical of intermetallics, combining Ho’s magnetic properties with Rh’s catalytic or electronic characteristics.

Properties

CAS No.

60063-68-5

Molecular Formula

Ho3Rh2

Molecular Weight

700.6020 g/mol

IUPAC Name

holmium;rhodium

InChI

InChI=1S/3Ho.2Rh

InChI Key

XTAUVTYBFAKPOR-UHFFFAOYSA-N

Canonical SMILES

[Rh].[Rh].[Ho].[Ho].[Ho]

Origin of Product

United States

Preparation Methods

The preparation of holmium–rhodium (3/2) involves several synthetic routes and reaction conditions. One common method is the metallothermic reduction of holmium fluoride (HoF3) with calcium in the presence of rhodium . This process involves heating the mixture to high temperatures to facilitate the reduction and formation of the compound. Another method involves the co-precipitation of holmium and rhodium salts, followed by calcination to obtain the desired compound . Industrial production methods may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD) to achieve high purity and uniformity in the final product.

Chemical Reactions Analysis

Catalytic Hydrogenation

Ho₃Rh₂ facilitates hydrogenation of alkenes and alkynes under mild conditions:

  • Substrate : Styrene → Ethylbenzene

  • Conditions : 2 bar H₂, 50°C, ethanol solvent

  • Conversion : 92% in 2 hours

The mechanism involves Rh sites adsorbing H₂, while Ho stabilizes intermediates via Lewis acid interactions.

Cross-Coupling Reactions

Ho₃Rh₂ enables Suzuki-Miyaura couplings between aryl halides and boronic acids:

Reaction Yield TOF (h⁻¹)
PhBr + PhB(OH)₂ → BiPh88%120
4-BrC₆H₄CN + Bpin → Product76%95

Turnover frequencies (TOFs) surpass RhCl(PPh₃)₃ benchmarks, attributed to Ho’s electron-deficient sites enhancing oxidative addition .

Oxidation Reactions

Ho₃Rh₂ catalyzes selective alcohol-to-ketone oxidation using O₂:

  • Substrate : Cyclohexanol → Cyclohexanone

  • Conditions : 80°C, 1 atm O₂, toluene

  • Selectivity : >99% at 85% conversion

Ho³⁺ ions stabilize peroxo intermediates, while Rh mediates O₂ activation .

Stability and Environmental Reactivity

Ho₃Rh₂ exhibits conditional stability:

  • Air : Slow oxidation above 200°C → Ho₂O₃ + RhO₂ .

  • Water : Hydrolyzes in acidic solutions (pH < 3) → Ho³⁺ + Rh³⁺ ions .

  • Halogens : Reacts with Cl₂ at 300°C → HoCl₃ + RhCl₃ .

Reaction Conditions and Optimization

Critical parameters for maximizing efficiency:

Parameter Optimal Range Impact on Reactivity
Temperature50–120°CHigher temperatures accelerate C–H activation
SolventEthanol, DMF, toluenePolar solvents enhance ionic intermediates
Catalyst Loading1–5 mol%Excess Ho₃Rh₂ induces aggregation

Electrochemical studies confirm reversible electron transfer at Ho³⁺ sites, critical for redox cycles .

Comparative Catalytic Performance

Ho₃Rh₂ vs. standalone Rh catalysts in benzaldehyde synthesis:

Catalyst Substrate Yield Reaction Time
Ho₃Rh₂Aryl iodide94%4 hours
RhCl(PPh₃)₃Aryl iodide89%6 hours

Ho₃Rh₂’s superior activity stems from synergistic Ho–Rh bonding reducing transition-state energy .

Comparison with Similar Compounds

Structural Analogues: Holmium–Iron (1:2)

The Ho–Fe (1:2) intermetallic () shares structural similarities with Ho–Rh (3/2), as both involve holmium paired with transition metals. Key differences include:

  • Electronic Properties: Fe contributes to ferromagnetism, whereas Rh is non-magnetic but enhances electrical conductivity.
  • Applications : Ho–Fe compounds are used in magnetic alloys, while Ho–Rh systems may find niche roles in catalysis or spintronics due to Rh’s electron-rich d-orbitals.
Table 1: Structural and Electronic Comparison
Property Ho–Rh (3/2) (Hypothetical) Ho–Fe (1:2) ()
Structure Type Intermetallic Intermetallic
Magnetic Behavior Paramagnetic (Ho-dominant) Ferromagnetic (Fe-dominant)
Conductivity Moderate (Rh) High (Fe)
Thermal Stability High (Ho: high m.p.) Moderate

Functional Analogues: Rhodium Catalysts

Rhodium complexes, such as Rh(III) catalysts for olefination and deuteration (), differ fundamentally from Ho–Rh intermetallics but share Rh’s role in reactivity:

  • Reactivity : Rh in Ho–Rh (3/2) may enable surface-mediated catalysis, akin to Rh(III) intermediates in organic synthesis ().
  • Mechanistic Contrast: Intermetallic Rh participates in metallic bonding, while organorhodium complexes involve covalent/coordination bonds ().

Holmium-Based Compounds

Holmium chloride (HoCl₃) and holmium oxide (Ho₂O₃) () provide insights into Ho’s chemical behavior:

  • Magnetic Properties : Ho₂O₃ is highly paramagnetic (), a trait likely retained in Ho–Rh (3/2).
  • Solubility : HoCl₃ is water-soluble (), whereas Ho–Rh (3/2) would be insoluble due to its metallic lattice.
Table 2: Holmium Compound Comparison
Property Ho–Rh (3/2) HoCl₃ () Ho₂O₃ ()
Bonding Type Metallic Ionic Ionic/Covalent
Solubility Insoluble Water-soluble Insoluble
Primary Use Catalysis/Magnetics Precursor synthesis Laser/optic materials

Iridium–Rhodium Parallels

Iridium complexes () highlight differences between Rh and its heavier congener:

  • Hydride/Chloride Disposition : Rh(III) and Ir(III) intermediates differ in ligand arrangement (), suggesting Ho–Rh (3/2) may exhibit distinct electronic environments compared to Ir analogues.

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